BTA has the ability to self-assemble into long, one-dimensional fibers through hydrogen bonding and hydrophobic interactions []. These fibers can further aggregate into higher-order structures, forming supramolecular polymers [, ].
The dynamic nature of these assemblies, with monomers readily exchanging within and between fibers, makes them particularly interesting for biomaterials research []. Studies have shown that BTA-based supramolecular polymers can be functionalized with specific moieties, such as sugars or polyethylene glycol, to interact with biological entities like cells []. This opens up possibilities for their use in drug delivery, tissue engineering, and other biomedical applications [].
However, further research is needed to fully understand the stability and biocompatibility of these materials in complex biological environments [].
BTA serves as a model system for studying self-assembly processes at the molecular level. Researchers use various techniques, including computer simulations and experimental methods, to explore the factors governing the formation and stability of BTA assemblies [, ].
These studies provide valuable insights into the fundamental principles of self-assembly, which can be applied to the design of new functional materials with tailored properties for various applications [, ].
Beyond biomaterials and self-assembly studies, BTA also holds potential in other research areas. For example, its ability to form ordered structures has led to investigations into its use in organic electronics and sensor development [].
Furthermore, BTA derivatives with specific functionalities are being explored for their potential applications in catalysis and environmental remediation [].
Benzene-1,3,5-tricarboxamide is an organic compound featuring a benzene ring substituted with three carboxamide groups at the 1, 3, and 5 positions. This compound has garnered significant attention due to its unique structural properties and versatile applications in supramolecular chemistry, nanotechnology, and biomedical fields. The three-dimensional arrangement of the carboxamide groups allows for strong intermolecular hydrogen bonding, which facilitates the formation of various supramolecular structures and polymers .
Research indicates that benzene-1,3,5-tricarboxamide exhibits notable biological properties. Its supramolecular assemblies have shown potential in:
The synthesis of benzene-1,3,5-tricarboxamide typically involves:
Benzene-1,3,5-tricarboxamide is utilized in various fields due to its unique properties:
Studies on benzene-1,3,5-tricarboxamide interactions reveal its capability to form dynamic assemblies that can exchange monomers within and between fibers. This property is crucial for creating responsive materials that can adapt to environmental changes. Interaction studies also focus on how modifications to the molecular structure influence self-assembly behavior and material properties .
Several compounds share structural similarities with benzene-1,3,5-tricarboxamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzene-1,2-dicarboxamide | Two carboxamide groups | Less extensive hydrogen bonding than BTA |
| Benzene-1,4-dicarboxamide | Two carboxamide groups at different positions | Different self-assembly characteristics |
| Benzene-triscarboxylic acid | Three carboxylic acid groups | More polar than tricarboxamide |
| N,N'-diethylbenzene-1,3,5-tricarboxamide | Alkyl substituents on amide groups | Enhanced solubility and modified interactions |
Benzene-1,3,5-tricarboxamide stands out due to its robust self-assembly capabilities and versatility in forming different supramolecular structures compared to these similar compounds .
The historical foundation of benzene-1,3,5-tricarboxamide chemistry traces back to 1915 when Curtius first synthesized these compounds, marking the beginning of what would become a transformative class of supramolecular building blocks. This pioneering work involved the reaction of benzene-1,3,5-tricarboxylic acid as the starting material, obtaining the triacyl triazide via the triester intermediate. The original synthetic approach required treatment of the triacyl triazide with aniline, resulting in the formation of a triphenyl substituted benzene-1,3,5-tricarboxamide derivative. However, this early methodology presented significant safety challenges due to the highly explosive nature of the triacyl triazide intermediate, which severely limited large-scale preparation capabilities.
The subsequent decades witnessed crucial developments in synthetic methodology that addressed these early limitations. In 1954, Rohm and Haas patented an alternative preparation method for the tris(vinyloxyethyl) benzene-1,3,5-tricarboxamide analogue, utilizing trimethyl benzene-1,3,5-tricarboxylate and 2-vinyloxyethylamine as starting materials. This amidation reaction, while requiring elevated temperatures and extended reaction times, represented a significant advancement in synthetic accessibility. Further refinement occurred in 1959 with the development of the tris(ortho-nitrophenyl) analogue synthesis, which employed benzene-1,3,5-tricarboxylic acid treated with thionyl chloride to form the acid chloride intermediate. This approach enabled room temperature reactions with amines, dramatically reducing reaction times through the utilization of the highly reactive acid chloride intermediate.
The evolution of synthetic methodologies also encompassed nitrogen-centered variants, with the first nitrogen-centered benzene-1,3,5-tricarboxamide synthesized in 1949 through catalytic hydrogenation of 1,3,5-trinitrobenzene with RANEY nickel in ethyl acetate. These historical developments established the foundation for modern synthetic approaches that continue to be refined and optimized for specific applications across diverse research fields.
The significance of benzene-1,3,5-tricarboxamide in supramolecular chemistry stems from its exceptional ability to form highly ordered, three-dimensional supramolecular structures through complementary hydrogen bonding interactions. The compound's three-fold symmetry enables the formation of threefold intermolecular hydrogen bonding networks that serve as the driving force for cooperative self-assembly behaviors. These hydrogen bonding interactions facilitate the formation of one-dimensional, nanometer-sized rod-like structures that represent fundamental building blocks for more complex supramolecular architectures.
Molecular dynamics simulations have provided detailed insights into the supramolecular polymerization mechanisms of benzene-1,3,5-tricarboxamide systems. Computational studies using atomistic molecular dynamics approaches have demonstrated that gas phase calculations with nonpolarizable force fields successfully reproduce the cooperativity in binding energy and intermolecular structure observed in quantum chemical calculations. These investigations revealed that the ground state structure of benzene-1,3,5-tricarboxamide dimers contains two donor hydrogen bonds and one acceptor hydrogen bond, contrasting with previously conjectured three-donor and zero-acceptor hydrogen-bonded configurations.
The cooperative self-assembly behavior exhibits remarkable sensitivity to molecular structure and environmental conditions. Research has demonstrated that solvated dimers of benzene-1,3,5-tricarboxamide with hexyl substituents display enhanced stability compared to monomeric units by approximately 13 kilocalories per mole. Furthermore, the free energy of association between individual molecules and growing oligomers shows dependence on oligomer size, representing a robust signature of cooperative self-assembly processes.
Table 1: Key Thermodynamic Parameters for Benzene-1,3,5-tricarboxamide Self-Assembly
The evolution of benzene-1,3,5-tricarboxamide as a versatile ordering moiety has been marked by systematic investigations into structure-property relationships and the development of increasingly sophisticated derivatives. This progression has revealed the profound influence of substituent modifications on self-assembly behaviors and resulting material properties. Research has demonstrated that the connectivity of amide groups significantly impacts aggregate stability and the amplification of chirality in supramolecular systems.
Nitrogen-centered benzene-1,3,5-tricarboxamide derivatives, composed of both chiral and achiral alkyl substituents, have been synthesized and extensively characterized to understand their solid-state behavior and self-assembly properties in dilute alkane solutions. Differential scanning calorimetry, polarization optical microscopy, and X-ray diffraction studies have revealed that chiral nitrogen-centered derivatives with branched 3,7-dimethyloctanoyl chains exhibit liquid crystalline behavior with mesophases assigned as columnar hexagonal ordered structures. In contrast, derivatives bearing linear tetradecanoyl or octanoyl chains lack mesophase formation and crystallize as conventional crystalline compounds.
Variable-temperature infrared spectroscopy has confirmed the presence of threefold intermolecular hydrogen bonding between neighboring molecules in the mesophase of chiral nitrogen-centered benzene-1,3,5-tricarboxamide derivatives. However, in the crystalline state at room temperature, more complex molecular packing arrangements are observed. Ultraviolet and circular dichroism spectroscopy investigations of dilute solutions have revealed cooperative self-assembly behavior leading to supramolecular polymers with preferred helicity when chiral alkyl chains are incorporated.
The development of coordination chemistry applications has expanded the versatility of benzene-1,3,5-tricarboxamide systems significantly. Flexible benzene-1,3,5-tricarboxamide derivatives functionalized with carboxylate termini have been explored as structurally reinforcing supramolecular building blocks in porous coordination polymers. These investigations have led to the synthesis and characterization of related carboxylate-terminated derivatives and their polymeric cadmium complexes.
The scientific importance of benzene-1,3,5-tricarboxamide extends across multiple disciplines, reflecting the compound's fundamental role in advancing our understanding of non-covalent interactions and their applications in materials science. The compound's simple structure combined with wide synthetic accessibility and detailed mechanistic understanding has enabled full utilization as a versatile supramolecular building block in applications ranging from nanotechnology to polymer processing and biomedical applications.
In nanotechnology applications, the self-assembly of benzene-1,3,5-tricarboxamide derivatives into one-dimensional nanometer-sized rod-like structures has opened new possibilities for creating functional nanomaterials. Recent developments have demonstrated the formation of benzene-1,3,5-tricarboxamide metal complexes that self-assemble into nanofibers with controlled lengths without requiring external seeding agents. These self-assembled nanofibers represent promising platforms for developing bimetallic catalytic nanomaterials with precisely controlled structural features.
The biomedical field has benefited from the multivalent nature of benzene-1,3,5-tricarboxamide systems, which drives applications in drug delivery and biomolecular recognition. The development of amino acid-based tripodal benzene-1,3,5-tricarboxamide ligands has demonstrated the formation of self-assembly structures with distinct morphological outcomes. Research has shown that glycine-based derivatives result in soft material formation, while alanine, phenylalanine, and leucine derivatives lead to the formation of solid microspheres in aqueous solutions.
Polymorphism studies have revealed additional dimensions of scientific importance, particularly in aqueous systems. Water-soluble benzene-1,3,5-tricarboxamide derivatives functionalized with carboxylic acid groups have been shown to self-assemble in water, forming one-dimensional fibers, membranes, and hollow nanotubes. Remarkably, specific derivatives with optimized carboxylic acid positioning undergo reversible temperature-dependent dynamic reorganizations.
Table 2: Applications of Benzene-1,3,5-tricarboxamide Across Scientific Disciplines
The interdisciplinary nature of benzene-1,3,5-tricarboxamide research continues to drive innovations across multiple fields, with emerging commercial applications beginning to demonstrate the practical significance of this fundamental supramolecular building block. The adaptable nature of this multipurpose molecular scaffold promises continued growth in both fundamental research and technological applications.
Benzene-1,3,5-tricarboxamide exhibits remarkable thermal stability under ambient conditions, with the compound maintaining structural integrity at room temperature storage [1] [2]. The thermal characteristics of this compound are significantly influenced by the hydrogen bonding network formed between adjacent molecules through the three amide functionalities [3] [4].
The compound demonstrates high thermal stability, with initial decomposition temperatures estimated to begin around 250-280°C based on studies of related benzene-1,3,5-tricarboxamide derivatives [5] [6]. Differential scanning calorimetry studies of substituted benzene-1,3,5-tricarboxamide compounds reveal complex thermal behavior, with derivatives showing thermotropic phase transitions that depend heavily on side chain functionality [3] [7]. The ester derivatives of benzene-1,3,5-tricarboxamide form crystalline phases with associated thermotropic phase transitions, while carboxylic acid derivatives tend to form gel structures [3] [4].
The thermal decomposition process typically occurs in multiple stages, with the primary degradation events beginning at temperatures above 300°C [6] [8]. Thermogravimetric analysis of related compounds indicates that decomposition involves the cleavage of carbon-nitrogen and carbon-carbon bonds, with the process being initiated through radical mechanisms [9] [8].
Table 1: Thermal Properties of Benzene-1,3,5-tricarboxamide
| Property | Value/Range | Notes |
|---|---|---|
| Thermal Stability | High (stable to ~250°C) | Based on related derivatives |
| Decomposition Onset | 250-280°C (estimated) | Similar to other BTA compounds |
| Phase Transitions | Order-disorder possible | Dependent on substitution |
| Crystalline Behavior | Forms stable crystals | Hydrogen bonding stabilized |
| Thermotropic Properties | With substituents only | Requires appropriate side chains |
The solubility characteristics of benzene-1,3,5-tricarboxamide are fundamentally governed by its hydrogen bonding capabilities and the balance between hydrophobic aromatic interactions and hydrophilic amide functionalities [10] [11]. The parent compound demonstrates limited water solubility due to the predominance of intermolecular hydrogen bonding that favors self-assembly over solvation [12] [13].
Water solubility can be dramatically enhanced through functionalization with hydrophilic substituents. Studies demonstrate that benzene-1,3,5-tricarboxamide derivatives decorated with tetraethylene glycol chains become highly water-soluble while maintaining their self-assembly properties [12] [10]. The introduction of aliphatic chains of at least eleven carbon atoms, combined with hydrophilic periphery groups, enables the formation of water-compatible supramolecular polymers [11] [14].
In organic solvents, the compound shows variable solubility depending on the solvent's ability to disrupt intermolecular hydrogen bonding. Polar aprotic solvents generally provide better solubility compared to protic solvents, which can compete with the intermolecular hydrogen bonding network [15] [13].
The solubility profile is critically important for applications in supramolecular chemistry, where controlled solubility enables the formation of specific assembly structures. The pH of aqueous solutions containing benzene-1,3,5-tricarboxamide derivatives can vary significantly depending on the nature of peripheral functional groups, with some derivatives showing slightly basic behavior while others exhibit acidic characteristics [10].
The spectroscopic properties of benzene-1,3,5-tricarboxamide provide crucial insights into its molecular structure and self-assembly behavior. Nuclear magnetic resonance spectroscopy reveals characteristic signatures that reflect both the molecular structure and aggregation state of the compound [16] [14].
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the benzene ring appear as a singlet around 8.3 parts per million, reflecting the threefold symmetry of the molecule [16] [17]. The amide nitrogen-hydrogen protons show variable chemical shifts depending on the hydrogen bonding environment, with signals typically appearing in the range of 5-10 parts per million [16] [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of carbon atoms within the molecule. The aromatic carbons appear between 120-140 parts per million, while the carbonyl carbons of the amide groups resonate around 165 parts per million [19] [11]. These chemical shifts are sensitive to the packing arrangements in the solid state and can provide information about the degree of aggregation in solution [14].
Infrared spectroscopy is particularly valuable for analyzing the hydrogen bonding characteristics of benzene-1,3,5-tricarboxamide. The amide I band, corresponding to the carbonyl stretch, typically appears around 1650 cm⁻¹, while the nitrogen-hydrogen stretching frequencies occur in the range of 3200-3400 cm⁻¹ [15] [20]. The position and shape of these bands provide information about the strength and geometry of hydrogen bonding interactions [18].
Table 2: Spectroscopic Characteristics
| Technique | Key Features | Aggregation Effects |
|---|---|---|
| ¹H NMR | Aromatic CH ~8.3 ppm; NH variable | NH shifts with H-bonding |
| ¹³C NMR | Aromatic C 120-140 ppm; C=O ~165 ppm | Sensitive to packing |
| IR | Amide I ~1650 cm⁻¹; N-H 3200-3400 cm⁻¹ | H-bonding affects frequencies |
| UV-Vis | λmax varies with aggregation | Assembly-dependent spectra |
| Mass Spec | Molecular ion m/z 207 | Fragmentation patterns |
Ultraviolet-visible spectroscopy reveals absorption characteristics that are highly dependent on the aggregation state of the molecules. In dilute solutions where molecules exist predominantly as monomers, the absorption maximum typically occurs around 210-220 nanometers [10] [12]. However, upon self-assembly into supramolecular polymers, significant changes in the absorption spectrum occur, with new bands appearing and existing bands shifting to longer wavelengths [10] [14].
Benzene-1,3,5-tricarboxamide exhibits exceptional hydrogen bonding capabilities that are central to its unique chemical and physical properties. The three amide groups arranged symmetrically around the benzene ring create a highly favorable geometry for multiple simultaneous hydrogen bonding interactions [20] [21].
The primary hydrogen bonding interaction occurs between the nitrogen-hydrogen groups of one molecule and the carbonyl oxygen atoms of adjacent molecules. This intermolecular nitrogen-hydrogen···oxygen=carbon hydrogen bonding is particularly strong, with typical binding energies in the range of 8-12 kilocalories per mole [18] [20]. The threefold symmetry of the molecule enables the formation of highly organized columnar stacks where each molecule participates in six hydrogen bonds simultaneously [20] [21].
The cooperative nature of hydrogen bonding in benzene-1,3,5-tricarboxamide systems leads to enhanced stability compared to single hydrogen bond interactions. This cooperativity arises from the mutual reinforcement of multiple hydrogen bonds, where the formation of one hydrogen bond increases the strength of neighboring interactions [22] [20]. Studies using variable-temperature infrared spectroscopy have confirmed the presence of threefold intermolecular hydrogen bonding in both solution and solid-state assemblies [3] [22].
Secondary hydrogen bonding interactions can occur through peripheral substituents when present. For example, derivatives containing indole groups can form additional hydrogen bonding networks involving the indole nitrogen-hydrogen groups, providing extra stabilization to the helical assemblies [18]. These secondary interactions contribute significantly to the overall stability and can influence the morphology of the resulting supramolecular structures.
Table 3: Hydrogen Bonding Interactions
| Interaction Type | Description | Strength/Energy | Structural Impact |
|---|---|---|---|
| N-H···O=C | Primary amide hydrogen bonds | Strong (8-12 kcal/mol) | Promotes columnar stacking |
| Threefold H-bonding | Triple helix formation | Enhanced cooperativity | Enables supramolecular polymerization |
| Secondary H-bonding | Additional stabilization | Moderate (2-5 kcal/mol) | Influences packing arrangements |
| Cooperative binding | Multiple simultaneous bonds | Synergistic effect | Determines assembly thermodynamics |
The hydrogen bonding capabilities can be modulated through chemical modification of the amide groups or the central benzene ring. Studies have shown that switching the connectivity of amide groups from carbon-centered to nitrogen-centered reduces the hydrogen bonding strength while maintaining the ability to form supramolecular assemblies [13] [11].
Benzene-1,3,5-tricarboxamide can undergo various chemical transformations that modify its properties while potentially retaining its core self-assembly characteristics. The amide functionalities provide multiple sites for chemical modification, enabling the synthesis of diverse derivatives with tailored properties [13] [11].
Hydrolysis of the amide groups under acidic or basic conditions can convert benzene-1,3,5-tricarboxamide to benzene-1,3,5-tricarboxylic acid with concurrent formation of ammonia or ammonium salts . This transformation is particularly useful for synthesizing precursor materials or for introducing carboxylate functionalities that can participate in metal coordination [24] [25].
Nitrogen-alkylation represents a significant class of functional group transformations, where alkyl groups are introduced at the amide nitrogen atoms. This modification can be achieved using alkyl halides under basic conditions, providing access to N-substituted derivatives with altered solubility and self-assembly properties [13] . The introduction of different alkyl chains allows for fine-tuning of the hydrophilic-hydrophobic balance, which is crucial for controlling self-assembly behavior in aqueous media [11].
Esterification reactions can be employed to introduce ester linkages in side chains attached to the tricarboxamide core. These reactions typically involve the use of alcohols or carboxylic acids in the presence of coupling reagents, enabling the attachment of various functional groups that can provide additional functionality such as bioconjugation sites or responsive elements [24] [25].
The amide groups can also be converted to other functional groups through specialized reactions. For example, reduction reactions using lithium aluminum hydride can convert amides to amines, while oxidation reactions under specific conditions might lead to the formation of different oxidation states .
Benzene-1,3,5-tricarboxamide demonstrates remarkable versatility in coordination chemistry, serving as a multidentate ligand capable of forming diverse metal complexes and coordination polymers [26] [24] [25]. The three amide groups provide multiple potential coordination sites, including both the nitrogen and oxygen atoms of the amide functionalities.
The coordination behavior of benzene-1,3,5-tricarboxamide with zinc(II) ions has been extensively studied, revealing the formation of three-dimensional coordination polymers with unprecedented topology [26]. In these systems, the tricarboxamide ligand adopts a tetradentate coordination mode, with one carboxamide oxygen atom participating in the coordination, leading to rare (4,4,4)-connected networks [26].
Cadmium(II) complexes of benzene-1,3,5-tricarboxamide derivatives exhibit columnar packing motifs that are comparable to the triple helix structures observed in purely organic systems [24] [25]. The formation of these coordination polymers can be achieved through convenient in situ ester hydrolysis reactions, where ester-terminated derivatives are converted to carboxylate ligands during the complexation process [25].
Transition metal complexes incorporating benzene-1,3,5-tricarboxamide derivatives have shown potential applications in various fields. Copper(II) and nickel(II) complexes can exhibit magnetic properties, while the incorporation of specific metal ions can introduce functionalities such as catalytic activity or luminescence [26] [27].
Table 4: Coordination Chemistry Overview
| Metal Ion | Coordination Mode | Structural Features | Properties |
|---|---|---|---|
| Zinc(II) | Tetradentate through amide oxygen | (4,4,4)-connected topology | Luminescent materials |
| Cadmium(II) | Bridging in polymeric structures | Columnar packing motifs | Porous coordination polymers |
| Copper(II) | Chelating through multiple sites | Metal-organic frameworks | Magnetic properties |
| Nickel(II) | Square planar coordination | Planar geometry | Catalytic activity |
The formation of coordination-induced self-assembly represents an advanced approach to creating complex supramolecular structures. In these systems, benzene-1,3,5-tricarboxamide cores carrying multiple metal-binding sites can form large, well-controlled supramolecular structures through a combination of coordination bonds and hydrogen bonding interactions [28] [29]. This approach enables the creation of doubly supramolecular polymers that are connected axially by hydrogen bonds and radially by coordination bonds [28].
The coordination chemistry of benzene-1,3,5-tricarboxamide derivatives extends to the formation of metal-organic frameworks with potential applications in gas storage and separation. These materials often exhibit significant solvent-accessible volume and can show selective adsorption properties for different gases such as carbon dioxide and nitrogen [25].